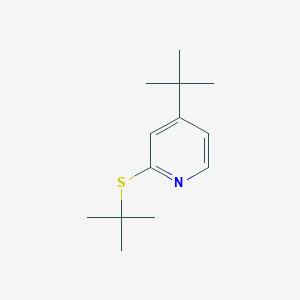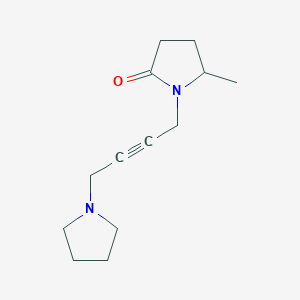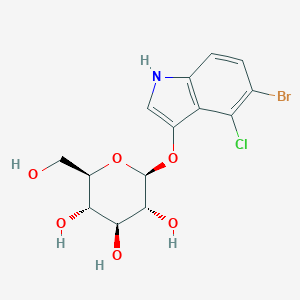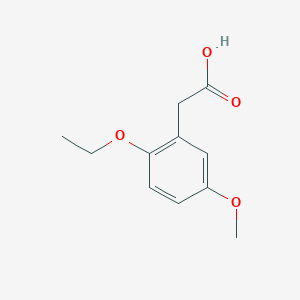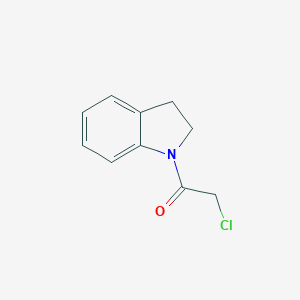
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as DEA or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1920s and has been used in scientific research as a tool for studying the central nervous system.
Mecanismo De Acción
DEA acts as a stimulant of the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Efectos Bioquímicos Y Fisiológicos
DEA has been shown to increase alertness, concentration, and mood, as well as to decrease fatigue and appetite. It can also cause an increase in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEA has several advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, DEA also has several limitations. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a valid prescription. This can make it difficult to obtain for scientific research purposes. Additionally, DEA has a relatively short half-life, meaning that its effects are relatively short-lived.
Direcciones Futuras
There are several potential future directions for research on DEA. One area of interest is the development of new amphetamine-based compounds with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of amphetamine use on the central nervous system, particularly with regard to the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Métodos De Síntesis
DEA is synthesized by the reaction of alpha-methylphenethylamine with diethylamine and acetic anhydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DEA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been used as a tool to investigate the mechanisms of action of amphetamines, as well as to study the biochemical and physiological effects of these compounds.
Propiedades
Número CAS |
18464-55-6 |
|---|---|
Nombre del producto |
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide |
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H28N2O/c1-4-23(5-2)20-13-11-19(12-14-20)16-21(24)22-17(3)15-18-9-7-6-8-10-18/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) |
Clave InChI |
HKOILBCQRPQYMT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






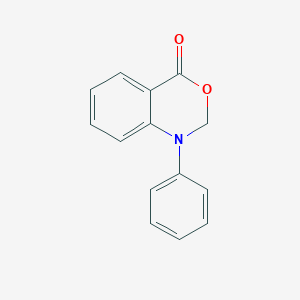
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)

